4-(4-TERT-BUTYLPHENOXYMETHYL)BENZOHYDRAZIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-8-10-16(11-9-15)22-12-13-4-6-14(7-5-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNGRXVDYUBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylphenoxymethyl)benzohydrazide typically involves the reaction of 4-tert-butylphenol with benzyl chloride to form 4-tert-butylbenzyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may utilize more efficient equipment and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted benzohydrazides .
Scientific Research Applications
4-(4-tert-Butylphenoxymethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystal Structure and Molecular Geometry
- 4-(tBu)-N′-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide (Compound 5) Crystallizes in the monoclinic Cc space group. The N–N bond length in the hydrazide moiety is longer compared to derivatives with electron-withdrawing substituents (e.g., compound 14: N–N = 1.364 Å) due to steric and electronic effects from the hydroxyl and methoxy groups at the ortho and meta positions . Key bond angles and packing diagrams highlight intermolecular hydrogen bonding (e.g., N–H⋯O), stabilizing the crystal lattice .
4-(Trifluoromethyl)benzohydrazide Derivatives
- 4-(Dimethylamino)benzohydrazide Crystallizes in monoclinic C2/c with a nearly planar molecular structure (non-hydrogen atoms deviate <0.1 Å from the mean plane). Hydrogen-bonded chains along the [001] direction involve R₂²(6) and R₂²(10) motifs, contributing to a lattice energy of 215.7 kJ/mol (DFT calculations) .
Table 1: Structural Comparison of Benzohydrazide Derivatives
Physicochemical Properties
- Melting Points and Solubility Derivatives with halogen substituents (e.g., 2e–2k in ) exhibit higher melting points (e.g., 2k: 4-bromo derivative, mp = 198–200°C) due to increased molecular symmetry and intermolecular halogen bonding . The tert-butyl group in 4-(4-tBu-phenoxymethyl)benzohydrazide likely reduces crystallinity, enhancing solubility in organic solvents compared to polar derivatives.
Spectroscopic Data
Biological Activity
4-(4-tert-Butylphenoxymethyl)benzohydrazide, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of hydrazones that are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 272.35 g/mol. Its structure features a benzohydrazide core substituted with a tert-butylphenoxy group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Anticancer Potential :
Enzyme Inhibition Studies
A study conducted on various hydrazone derivatives indicated that modifications at the phenoxy position significantly affect enzyme inhibition potency. For instance, certain derivatives exhibited IC50 values in the micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders .
Antimicrobial Activity
Research has demonstrated that hydrazone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with bulky substituents like tert-butyl groups showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL for effective compounds .
Anticancer Activity
In vitro studies on cancer cell lines have revealed that certain hydrazone derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. The compound's ability to target cancer cells while sparing normal cells is attributed to its selective interaction with specific cellular pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How is the crystal structure of benzohydrazide derivatives determined, and what are the critical parameters for refinement?
- Methodological Answer : Crystal structures are typically resolved using single-crystal X-ray diffraction (SC-XRD). For example, 4-(dimethylamino)benzohydrazide was crystallized in the monoclinic space group C2/c with unit cell parameters a = 24.7018 Å, b = 6.3093 Å, c = 13.2103 Å, and β = 118.05° . Refinement involves software like SHELXL, which applies least-squares optimization to minimize residuals (R₁ = 0.036, wR₂ = 0.098). Hydrogen atoms are either located via difference Fourier maps (for hydrazide groups) or constrained geometrically (aromatic/methyl groups) .
Q. What synthetic methods are used to prepare benzohydrazide derivatives, and how is purity ensured?
- Methodological Answer : Derivatives like 4-(dimethylamino)benzohydrazide are synthesized via condensation of carboxylic acid hydrazides with aldehydes or ketones. Recrystallization from ethanol (95%) is a common purification step to yield colorless crystals . Purity is confirmed by melting point analysis, NMR spectroscopy, and SC-XRD to verify absence of solvent or byproducts .
Q. What intermolecular interactions stabilize the crystal packing of benzohydrazides?
- Methodological Answer : Hydrogen bonding dominates stabilization. For instance, 4-(dimethylamino)benzohydrazide forms [001]-directed chains via N–H⋯O (R₂²(10)) and N–H⋯N (R₂²(6)) motifs. Dispersion forces (estimated at 44.2 kJ/mol via DFT) and short C–H⋯O contacts (3.41 Å) further stabilize the lattice .
Advanced Research Questions
Q. How can DFT calculations elucidate the lattice energy contributions in benzohydrazide crystals?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level partitions lattice energy into electrostatic (Eele), dispersion (Edis), polarization (Epol), and repulsion (Erep) terms. For 4-(dimethylamino)benzohydrazide, total lattice energy is 216 kJ/mol, with dispersion (173.9 kJ/mol) and electrostatic (165.3 kJ/mol) being dominant. Interaction energy frameworks visualize these contributions as cylinders in molecular packing diagrams .
Q. How do steric effects of substituents (e.g., tert-butyl vs. dimethylamino) influence the molecular conformation of benzohydrazides?
- Methodological Answer : Bulky groups like tert-butyl induce torsional strain. For example, in 4-(dimethylamino)benzohydrazide, the aromatic ring and hydrazide moiety are nearly coplanar (deviation <0.1 Å), but tert-butyl substituents may increase dihedral angles. This affects hydrogen-bonding propensity and crystal symmetry, as seen in analogs with isopropyl or trifluoromethyl groups .
Q. What analytical techniques resolve contradictions in hydrogen-bonding geometry between experimental and computational data?
- Methodological Answer : Discrepancies arise from static (X-ray) vs. dynamic (DFT) models. For 4-(dimethylamino)benzohydrazide, SC-XRD identifies N–H⋯O bonds (2.02 Å), while DFT may predict slightly longer distances due to thermal motion. Multi-temperature XRD or neutron diffraction refines H-atom positions, and Hirshfeld surface analysis quantifies contact contributions .
Q. How are benzohydrazides evaluated for pharmacological activity, and what structural features correlate with efficacy?
- Methodological Answer : Antimycobacterial activity is assessed via MIC assays against Mycobacterium tuberculosis. Hydrazide derivatives act as iron-chelating agents, disrupting bacterial metalloenzymes. Structure-activity relationships (SARs) show that electron-withdrawing groups (e.g., Cl, CF₃) enhance potency, while bulky tert-butyl groups may improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
